molecular formula C24H23N3O5S B2559203 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955759-66-7

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2559203
M. Wt: 465.52
InChI Key: BOZCHKDAQCLYKX-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzo[d][1,3]dioxole, carboxamide, and a cyclopenta[d]thiazole . These groups could potentially contribute to the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the benzo[d][1,3]dioxole and cyclopenta[d]thiazole rings would likely contribute to the compound’s rigidity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the benzo[d][1,3]dioxole ring could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could potentially increase the compound’s polarity .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Compounds structurally related to the given chemical have been studied for their antibacterial and antimicrobial properties. For example, analogs of benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, indicating potential for the development of new antibacterial agents. The non-cytotoxic concentrations at which these compounds exhibit antibacterial activity suggest a favorable therapeutic index (Palkar et al., 2017). Additionally, thiazolopyrimidines and oxadiazepines derived from visnaginone and khellinone have demonstrated significant anti-inflammatory and analgesic activities, hinting at their potential in treating inflammation-related disorders (Abu‐Hashem et al., 2020).

Antiproliferative and Antioxidative Activity

Studies have also explored the antiproliferative and antioxidative potential of benzimidazole/benzothiazole-2-carboxamides, which are chemically similar to the compound . These studies have revealed that certain derivatives exhibit significant antiproliferative activity against cancer cell lines and possess potent antioxidative capacity, suggesting their potential use in cancer therapy and as antioxidant agents (Cindrić et al., 2019).

Synthetic Techniques and Pharmacological Properties

Moreover, research into the synthetic techniques and pharmacological properties of compounds structurally similar to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has led to the identification of compounds with high analgesic activity, hinting at their potential application in pain management (Ukrainets et al., 2014).

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(2-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-30-17-5-3-2-4-14(17)10-11-25-23(29)16-7-9-20-21(16)26-24(33-20)27-22(28)15-6-8-18-19(12-15)32-13-31-18/h2-6,8,12,16H,7,9-11,13H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZCHKDAQCLYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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